molecular formula C13H10N4O2 B1421983 N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1255147-69-3

N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B1421983
CAS No.: 1255147-69-3
M. Wt: 254.24 g/mol
InChI Key: OYCHDJNIXIWJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the reaction of aminopyrazoles with dicarbonyl compounds. One common method is the Biginelli-type reaction, which can be carried out under catalyst-free conditions. The reaction proceeds in boiling dimethylformamide (DMF) to yield the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzamide derivatives: Compounds with a benzamide moiety but different heterocyclic cores.

Uniqueness

N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific combination of the pyrazolo[1,5-a]pyrimidine core and benzamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-12(9-4-2-1-3-5-9)16-10-8-14-11-6-7-15-17(11)13(10)19/h1-8,15H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCHDJNIXIWJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=C3C=CNN3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Reactant of Route 5
N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Reactant of Route 6
N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.